molecular formula C9H10N2 B1604634 2,3-Dimethylimidazo[1,2-a]pyridine CAS No. 875-80-9

2,3-Dimethylimidazo[1,2-a]pyridine

Cat. No. B1604634
CAS RN: 875-80-9
M. Wt: 146.19 g/mol
InChI Key: KQFIATWLSFGEPF-UHFFFAOYSA-N
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Description

2,3-Dimethylimidazo[1,2-a]pyridine is a chemical compound with the formula C9H10N2. It is recognized as an important fused bicyclic 5–6 heterocycle . It is also known as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of this compound from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed for the synthesis of this scaffold .


Molecular Structure Analysis

The molecular weight of 2,3-Dimethylimidazo[1,2-a]pyridine is 146.1891 . The IUPAC Standard InChI is InChI=1S/C9H10N2/c1-7-8(2)11-6-4-3-5-9(11)10-7/h3-6H,1-2H3 .


Chemical Reactions Analysis

Imidazopyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The synthesis of this moiety employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Scientific Research Applications

Antimycobacterial Activity

2,3-Dimethylimidazo[1,2-a]pyridine derivatives, specifically 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, have shown potent activity against multi-drug-resistant and extensive drug-resistant tuberculosis strains. These compounds exhibit selective potency and encouraging pharmacokinetics, making them a promising class of anti-TB agents (Moraski et al., 2011). Similarly, substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives have demonstrated moderate to good antituberculosis activity, with some compounds being particularly active against Mycobacterium tuberculosis (Jadhav et al., 2016).

Synthesis and Biological Evaluation

New derivatives of 2,8-dimethylimidazo[1,2-a]pyridine have been synthesized, displaying various biological activities, such as antibacterial, antifungal, and antimycobacterial effects against different microorganisms like Staphylococcus aureus and Mycobacterium tuberculosis (Cesur et al., 2010).

Broad Medicinal Applications

The imidazo[1,2-a]pyridine scaffold, including its derivatives, is recognized for its wide range of applications in medicinal chemistry. It exhibits diverse therapeutic properties such as anticancer, antimycobacterial, antileishmanial, and anticonvulsant activities. This scaffold is present in various marketed pharmaceuticals like zolimidine, zolpidem, and alpidem. Continuous efforts are made in structural modifications of this scaffold to develop novel therapeutic agents (Deep et al., 2016).

Chemical Synthesis and Reaction Studies

Studies on the synthesis and reactions of imidazo[1,2-a]pyridine derivatives, including 2,3-dimethylimidazo[1,2-a]pyridine, have provided insights into their formation and potential applications. For instance, the reaction of aminopyridines with acetylene under specific conditions forms 2,3-dimethylimidazo[1,2-a]pyridine (Andriyankov et al., 1986). Another study focused on the iron(III)-catalyzed formylation of imidazo[1,2-a]pyridine using DMSO, leading to the formation of structurally diverse derivatives (Shijian et al., 2016).

Recent Scientific Research Applications of 2,3-Dimethylimidazo[1,2-a]pyridine

C2-Functionalized Imidazo[1,2-a]pyridine in Medicinal Chemistry

Recent studies have emphasized the importance of C2-functionalized imidazo[1,2-a]pyridine derivatives in medicinal chemistry. Despite the challenges in functionalizing the C2 position due to electrophilic attack stability, successful commercialization of drugs like Zolimidine and Miroprofen highlights the potential of these compounds in medicine. This research underlines the burgeoning medicinal potential of C2-functionalized imidazo[1,2-α]pyridines (Sharma & Prasher, 2022).

Development of 3-Aroylimidazo[1,2-a]pyridines

The last decade has seen extensive efforts in developing synthetic strategies for 3-aroylimidazo[1,2-a]pyridines and 2-aroylimidazo[1,2-a]pyridines. These compounds, recognized for their therapeutic applications, faced challenges in synthesis, particularly in regioselective aroylation. The review discusses the advancements made in this area, highlighting the potential for novel therapeutic agents (Kumbhar et al., 2022).

Synthesis of Conformers of Imidazo[1,2-a]pyridine Derivatives

Research on the synthesis of novel conformers of imidazo[1,2-a]pyridine derivatives has expanded the understanding of their structural properties. The study involved synthesizing new N-acylhydrazones and analyzing their conformers, contributing to the knowledge of chemical structures in medicinal chemistry (Evrard et al., 2022).

Green Synthetic Approaches for Imidazo[1,2-a] Pyridine

The focus on green chemistry has led to the development of eco-friendly synthetic methods for imidazo[1,2-a]pyridine. These methods include microwave-assisted synthesis and solvent-free processes, reducing the use of hazardous chemicals and improving reaction efficiency. This approach aligns with the demands for environmentally friendly synthesis in pharmaceutical development (Patel et al., 2023).

Synthesis and Characterization of Fluorescent Probes

Imidazo[1,5-a]pyridine-based fluorophores have been synthesized and studied for their potential as cell membrane probes. These probes can play a crucial role in monitoring cellular health and exploring biochemical pathways, highlighting the versatility of the imidazo[1,5-a]pyridine scaffold in chemical biology (Renno et al., 2022).

Future Directions

Imidazopyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It has significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the development of new drugs based on this scaffold could be a promising direction for future research .

properties

IUPAC Name

2,3-dimethylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7-8(2)11-6-4-3-5-9(11)10-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFIATWLSFGEPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60236368
Record name 2,3-Dimethylimidazo(1,2-a)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60236368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethylimidazo[1,2-a]pyridine

CAS RN

875-80-9
Record name 2,3-Dimethylimidazo(1,2-a)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethylimidazo(1,2-a)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60236368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dimethylimidazo[1,2-a]pyridine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UFG3WFX79G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
JP Paolini, RK Robins - The Journal of Organic Chemistry, 1965 - ACS Publications
Treatment of 2-methylimidazo [l, 2a] pyridine8b (IV) with 1 mole of N-bromosuccinimide (NBS) yielded a bromo derivative which exhibited a sharp singlet (3H) at 2.43 revealing that the …
Number of citations: 76 pubs.acs.org
JP Paolini, RK Robins - Journal of Heterocyclic Chemistry, 1965 - Wiley Online Library
A number of improved laboratory procedures for the synthesis of derivatives ofimidazo‐[1,2‐alpyridines are reported. These methods have been employed for the preparation of 5‐…
Number of citations: 46 onlinelibrary.wiley.com
AM Palmer, B Grobbel, C Jecke, C Brehm… - Journal of medicinal …, 2007 - ACS Publications
7H-8,9-Dihydropyrano[2,3-c]imidazo[1,2-a]pyridines with excellent physicochemical and pharmacological properties were identified that represent interesting candidates for further …
Number of citations: 55 pubs.acs.org
T Kondo, S Kotachi, S Ogino, Y Watanabe - Chemistry letters, 1993 - journal.csj.jp
Ruthenium complex-catalyzed N-heterocyclization of 2-aminopyridines with vicinal-diols offers a novel synthetic method for various imidazo[1,2-a]pyridines. For example, the reaction of …
Number of citations: 26 www.journal.csj.jp
KJ Temple, JL Engers, MF Long, KJ Watson… - Bioorganic & Medicinal …, 2020 - Elsevier
This Letter details our efforts to discover structurally unique M 4 PAMs containing 5,6-heteroaryl ring systems. In an attempt to improve the DMPK profiles of the 2,3-dimethyl-2H-indazole…
Number of citations: 2 www.sciencedirect.com
NV Semenova, EY Schmidt, IA Ushakov… - Mendeleev …, 2023 - Elsevier
Acetylene reacts with 2-aminopyridines in the superbase system KOBu t /DMSO (the initial acetylene pressure ∼8 atm, 80 C, 5 min) to give 2,3-dimethylimidazo[1,2-α]-pyridines in up to …
Number of citations: 2 www.sciencedirect.com
MA Andriyankov, OV Belobrysova… - Bulletin of the Academy …, 1986 - Springer
Conclusion 1. 2-Aminopyridine and acetylene react under pressure and in the presence of KOH to form 2,3-dimethylimidazo[1,2-a]pyridine. 2. 2-and 4-aminopyridines and 4-…
Number of citations: 3 link.springer.com
H Mori, H Tonai-Kachi, Y Ochi, Y Taniguchi… - … of Pharmacology and …, 2009 - ASPET
Inhibition of H + ,K + -ATPase is accepted as the most effective way of controlling gastric acid secretion. However, current acid suppressant therapy for gastroesophageal reflux disease, …
Number of citations: 27 jpet.aspetjournals.org
AM Palmer, S Chrismann, G Münch, C Brehm… - Bioorganic & medicinal …, 2009 - Elsevier
Asymmetric and symmetric spiro(imidazo[1,2-a]pyrano[2,3-c]pyridine-9-indenes) were prepared using a synthetic approach that comprised a cross-metathesis reaction and an acid-…
Number of citations: 29 www.sciencedirect.com
KB Munson, G Sachs - Biochemistry, 1988 - ACS Publications
Revised Manuscript Received January 12, 1988 abstract: A light-sensitive derivative, 2, 3-dimethyl-8-[(4-azidophenyl) methoxy] imidazo [l, 2-a] pyridine (DAZIP), of the drug 3-(…
Number of citations: 53 pubs.acs.org

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